(3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a combination of indole, thiazolidine, and chlorobenzyl groups. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Thiazolidine Ring: This step may involve the reaction of a suitable thioamide with an α-halo ketone.
Attachment of the Chlorobenzyl Group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the indole core.
Reduction: Reduction reactions could target the carbonyl groups or the thiazolidine ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating various diseases, particularly those involving inflammation, cancer, or infectious agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-(2-Chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the isopropyl group.
(3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-thione: Contains a thione instead of a ketone.
Uniqueness
The presence of the isopropyl group and the specific arrangement of functional groups in (3Z)-1-(2-Chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H17ClN2O2S2 |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-12(2)24-20(26)18(28-21(24)27)17-14-8-4-6-10-16(14)23(19(17)25)11-13-7-3-5-9-15(13)22/h3-10,12H,11H2,1-2H3/b18-17- |
InChI Key |
NUVMFVZMCGYFFL-ZCXUNETKSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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